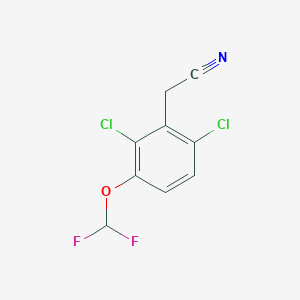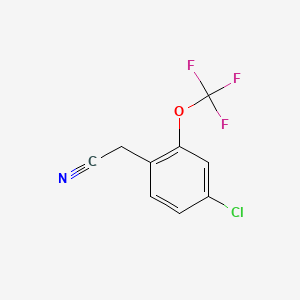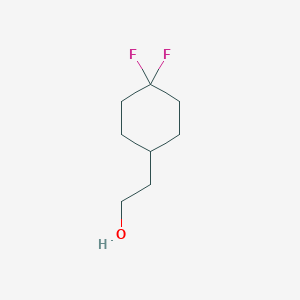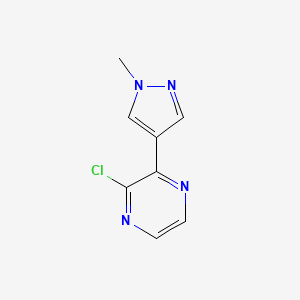
1-Cyclopropyl-3-(3-fluorophenyl)piperazine
Descripción general
Descripción
“1-Cyclopropyl-3-(3-fluorophenyl)piperazine” is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent in various fields. It is categorized as a piperazine .
Molecular Structure Analysis
The molecular formula of “1-Cyclopropyl-3-(3-fluorophenyl)piperazine” is C13H17FN2 . The exact molecular structure is not specified in the searched resources.Aplicaciones Científicas De Investigación
Photostability and Reaction Mechanisms
The study by Mella, Fasani, and Albini (2001) delves into the photochemistry of ciprofloxacin, a compound structurally similar to 1-Cyclopropyl-3-(3-fluorophenyl)piperazine, highlighting its low-efficiency substitution reaction in aqueous solutions. They discovered that irradiation leads to the substitution of the 6-fluoro group by an OH group, with decarboxylation being a minor process. This reaction pathway changes in the presence of sodium sulfite or phosphate, indicating a complex interplay between the compound's structure and its photostability under various conditions (Mella, Fasani, & Albini, 2001).
Structure-Activity Relationships
Domagala (1994) reviewed the structure-activity and structure-side-effect relationships of fluoroquinolones, focusing on modifications that enhance antimicrobial efficacy while minimizing side effects. The review underscores the importance of specific structural features, such as a halogen at position 8 for improved oral absorption, and various substituents at C7 and N1 for enhanced potency. This work offers a comprehensive overview of how structural modifications can significantly influence the biological activities and therapeutic potential of compounds like 1-Cyclopropyl-3-(3-fluorophenyl)piperazine (Domagala, 1994).
Antimicrobial Studies
Patel, Patel, and Chauhan (2007) synthesized amide derivatives of quinolone, including structures analogous to 1-Cyclopropyl-3-(3-fluorophenyl)piperazine, to explore their antibacterial activities. They assessed the compounds against various bacterial strains and fungi, indicating the potential of structural variants to serve as potent antimicrobial agents. This research contributes to understanding how modifications at specific positions of the quinolone core can influence antimicrobial activity (Patel, Patel, & Chauhan, 2007).
Environmental and Degradation Studies
Jiang et al. (2016) investigated the degradation kinetics and mechanisms of fluoroquinolone antibiotics, including compounds structurally related to 1-Cyclopropyl-3-(3-fluorophenyl)piperazine, in water using sulfate radical-based oxidation. Their findings shed light on the environmental fate of these compounds and suggest methodologies for their remediation from water bodies. The study emphasizes the impact of water matrix and temperature on degradation rates, offering insight into the environmental stability of such compounds (Jiang et al., 2016).
Propiedades
IUPAC Name |
1-cyclopropyl-3-(3-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUKABXUMAHDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)


![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)

![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)
![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)